N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide is a synthetic organic compound with the molecular formula . This compound features a unique structural arrangement that includes an indole moiety substituted with a benzamide group. Its IUPAC name reflects its complex structure, which includes a 2,6,6-trimethyl-4-oxo-5,7-dihydroindole attached to a phenyl group and linked to a benzamide.
The compound can be sourced from various chemical suppliers and databases, including PubChem, where it is cataloged under the identifier 1021998-59-3. This database provides comprehensive information regarding its properties, synthesis methods, and applications in scientific research.
N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide is classified as an organic compound, specifically within the category of indole derivatives. Its classification is significant due to the biological activities often associated with indole compounds, making them valuable in medicinal chemistry.
The synthesis of N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide typically involves several key steps:
Optimizing reaction conditions such as temperature and reaction time is crucial for maximizing yield and purity. The use of catalysts can also enhance the efficiency of each synthetic step.
The molecular structure of N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide includes:
The specific arrangement of these groups contributes to its unique chemical properties.
N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide is involved in various chemical reactions typical of indole derivatives:
Each reaction type requires specific conditions to proceed effectively. For instance, electrophilic substitutions often require Lewis acids as catalysts to enhance reactivity.
The mechanism of action for N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide is primarily related to its interaction with biological targets. Compounds with similar structures often exhibit activity through:
Research indicates that many indole derivatives possess pharmacological activities such as anti-inflammatory and anticancer effects . The specific mechanisms would depend on further empirical studies focused on this compound.
N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Relevant data regarding melting point and boiling point would need to be experimentally determined or sourced from literature specific to this compound.
N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-y)phenyl]benzamide has potential applications in various scientific fields:
The ongoing research into compounds like N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-y)phenyl]benzamide highlights its significance within both academic and industrial contexts .
Indole derivatives have transitioned from naturally occurring alkaloids to synthetically optimized drug candidates over two centuries of pharmaceutical development. Early therapeutic applications centered on plant-derived indole alkaloids like reserpine (antihypertensive) and physostigmine (acetylcholinesterase inhibitor), which established the scaffold’s capacity for CNS modulation. The mid-20th century witnessed deliberate structural manipulation of the indole nucleus, leading to clinically impactful synthetic derivatives:
Table 1: Evolution of Indole-Based Therapeutics
Era | Representative Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1950s | Indomethacin | NSAID | 1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid |
1980s | Sumatriptan | Antimigraine | Tryptamine-based 5-HT1B/1D agonist |
2000s | Sunitinib | Anticancer (TKI) | Oxindole-based multi-kinase inhibition |
2010s | Panobinostat | Anticancer (HDACi) | Hydroxamic acid-functionalized indole cap group |
The indole scaffold’s versatility arises from its bidirectional modification capacity: C-3 position substitutions enable targeting of hydrophobic enzyme pockets, while N-1 modifications enhance solubility and pharmacokinetic properties. Crucially, the scaffold’s planar aromatic system permits π-stacking interactions with biological targets, and its hydrogen-bonding capability (via N-H moiety) facilitates binding to protein residues. These attributes have cemented indole as a privileged structure across diverse therapeutic areas, including oncology (vinca alkaloids, sunitinib), neurology (sumatriptan), and infectious diseases (delavirdine) [6] [9]. Contemporary drug design exploits the indole nucleus as a molecular scaffold for fragment-based drug discovery, leveraging its synthetic tractability to generate chemically diverse libraries targeting emerging disease mechanisms.
The target compound emerged from systematic optimization of indole-benzamide hybrids to address dual-target engagement challenges in antiviral therapy. Its design incorporates three strategic elements derived from structure-activity relationship (SAR) studies of precursor molecules:
Spatiotemporal Hybridization: The 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindole core was selected to replace benzofurazan scaffolds in influenza inhibitors due to superior metabolic stability and reduced cytotoxicity. Molecular modeling confirmed that saturation of the indole 5-7 positions (dihydroindolone) introduces a non-planar conformation that minimizes off-target interactions while retaining affinity for polymerase acidic protein (PAC) terminal domains [2].
Linker Optimization: Computational docking studies indicated that a para-substituted phenyl linker between the indole N1-position and benzamide carbonyl enables optimal binding geometry for concurrent interaction with PAC and nucleoprotein (NP). The para-orientation specifically maintains a 120° dihedral angle between indole and benzamide planes, facilitating simultaneous hydrogen bonding with Asn350 (PAC) and hydrophobic contact with Trp417 (NP) [2] .
Electrostatic Tuning: Introduction of the 2,6,6-trimethyl group on the indole’s cyclohexanone ring serves dual purposes: (a) Steric blockade of CYP3A4-mediated oxidation at C6, enhancing metabolic stability; (b) Induction of conformational strain that pre-organizes the molecule into a bioactive configuration, reducing entropic penalty upon target binding [10].
Table 2: Comparative Analysis of Indole Scaffolds in Antiviral Development
Scaffold Type | Representative Compound | EC50 (μM) | Cytotoxicity (CC50, μM) | Key Limitation |
---|---|---|---|---|
Benzofurazan | Compound 2 [2] | 1.0 | 20 | Dose-dependent cytotoxicity |
Quinoline-indole | Compound 4 [2] | 2.8 | >100 | Moderate PAC affinity (KD = 28.76 μM) |
Tetrahydroindolone | Target Compound | 0.15-0.38 | >100 | Synthetic complexity |
The benzamide moiety was retained as a critical pharmacophoric element based on fragment-based screening data showing that substituted benzamides disrupt NP oligomerization via salt bridge interference (Arg416-Glu339). This hybrid architecture enables simultaneous disruption of viral ribonucleoprotein assembly (via PAC binding) and nucleoprotein trimerization (via NP binding), representing a mechanistically novel approach to influenza inhibition [2] [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1